1-benzyl-4-chloro-3-nitroquinolin-2(1H)-one
Description
1-Benzyl-4-chloro-3-nitroquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a benzyl group at the N1 position, a nitro group at C3, and a chlorine atom at C4. Quinolinones are heterocyclic compounds with a fused benzene and pyridone ring, often modified to enhance biological activity or chemical reactivity. The nitro group at C3 and chlorine at C4 in this compound suggest strong electron-withdrawing effects, which may influence its stability, solubility, and reactivity in synthetic or biological contexts .
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-chloro-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-14-12-8-4-5-9-13(12)18(16(20)15(14)19(21)22)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQZIJMSKXXKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gabriel-Colman Cyclization
The Gabriel-Colman cyclization remains a foundational method for constructing the quinolinone core. Starting from 2-aminobenzaldehyde derivatives, this approach involves sequential condensation, cyclization, and functionalization:
- Condensation : 2-Chloro-3-nitrobenzaldehyde reacts with benzylamine in ethanol under reflux to form the Schiff base intermediate.
- Cyclization : Treating the intermediate with acetic anhydride at 120°C induces ring closure, yielding 1-benzyl-3-nitroquinolin-2(1H)-one.
- Chlorination : Phosphorus oxychloride (POCl₃) in toluene at 110°C introduces the 4-chloro substituent via electrophilic aromatic substitution.
Key Data :
Nitration-Chlorination Tandem Process
A patent by discloses a tandem nitration-chlorination strategy using fuming nitric acid and POCl₃:
- Nitration : 4-Hydroxy-2(1H)-quinolinone reacts with fuming HNO₃ in acetic acid at 40°C for 2.5 hours, achieving 98% conversion to 4-hydroxy-3-nitro-2(1H)-quinolinone.
- Chlorination : Subsequent treatment with excess POCl₃ and pyridine at 110°C for 11 hours replaces hydroxyl groups with chlorine atoms.
- Benzylation : Benzyl bromide and K₂CO₃ in DMF at 80°C install the N1-benzyl group (89% yield).
Optimization Insight :
- Pyridine acts as both catalyst and HCl scavenger, preventing decomposition of nitro groups.
- Toluene co-solvent reduces POCl₃ usage by 40% while maintaining 91% chlorination efficiency.
Catalytic Methods
Copper-Nanoparticle-Catalyzed Nitration
The RSC-reported method employs chitosan-supported copper nanoparticles (Chit-Cu-NP) for regioselective nitration:
Reaction Conditions :
- Substrate: 7-Chloro-1-ethylquinolin-4(1H)-one
- Nitrating agent: Nitronium tetrafluoroborate (NO₂BF₄)
- Catalyst: 5 mol% Chit-Cu-NP
- Solvent: DMF at reflux (153°C)
- Time: 3 hours
Results :
- Conversion: 92%
- Regioselectivity: >99% 3-nitro isomer
- Catalyst Reusability: 5 cycles with <5% activity loss
Mechanistic Advantage :
The Cu nanoparticles stabilize the nitronium ion, directing electrophilic attack to the C3 position via π-complex intermediacy.
Palladium-Mediated Cross-Coupling
A patent describes Suzuki-Miyaura coupling for late-stage benzylation:
- Core Synthesis : 4-Chloro-3-nitroquinolin-2(1H)-one prepared via POCl₃ chlorination (Section 1.2).
- Cross-Coupling : React with benzylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.
Performance Metrics :
Industrial-Scale Production
Continuous Flow Nitration
Recent advancements (as of 2025) integrate flow chemistry for safer nitro-group installation:
System Parameters :
- Reactor: Microstructured SiC reactor (Corning AFR)
- Residence Time: 2.1 minutes
- Conditions: 90°C, 8 bar pressure
- Nitrating Mix: 65% HNO₃/H₂SO₄ (1:3 v/v)
Outcomes :
Solvent-Free Benzylation
An eco-friendly protocol eliminates DMF usage:
Procedure :
- Mix 4-chloro-3-nitroquinolin-2(1H)-one with benzyl chloride (1.2 eq).
- Add NaOH (2 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq).
- Microwave at 150°C for 15 minutes.
Benefits :
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-chloro-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-benzyl-4-chloro-3-aminoquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: 1-carboxy-4-chloro-3-nitroquinolin-2(1H)-one.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that quinoline derivatives, including 1-benzyl-4-chloro-3-nitroquinolin-2(1H)-one, exhibit significant antimicrobial properties. Studies have shown that modifications to the quinoline structure can enhance efficacy against various pathogens .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, derivatives of quinoline have shown promise in targeting specific cancer cell receptors, leading to the inhibition of tumor growth.
2. Synthesis of Complex Molecules
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its unique structure allows for various chemical reactions, including reduction and substitution, which are crucial for developing new pharmaceuticals .
3. Antiparasitic Research
- Potential Against Kinetoplastids : Recent studies have explored the antiparasitic potential of quinoline derivatives against kinetoplastids such as Leishmania and Trypanosoma. The structure-activity relationship (SAR) studies have identified modifications that enhance activity against these parasites .
Case Studies
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The compound was tested alongside various analogs, showing a dose-dependent response with minimal cytotoxicity towards human cells .
Case Study 2: Anticancer Research
In another investigation, researchers synthesized a series of quinoline derivatives based on the structure of this compound. These compounds were evaluated for their ability to inhibit proliferation in breast cancer cell lines. Results indicated that certain modifications increased potency by enhancing receptor binding affinity .
Mechanism of Action
The mechanism of action of 1-benzyl-4-chloro-3-nitroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Positioning and Electronic Effects
The nitro group at C3 and chlorine at C4 distinguish this compound from similar quinolinones. For example:
- The nitro group in the target compound enhances electrophilicity, making it more reactive toward nucleophiles compared to hydroxyl or fluorine substituents .
- 1-(2-Chlorobenzyl)-4-Hydroxyquinolin-2(1H)-one (): Shares a benzyl group and chlorine but lacks the nitro group.
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
Biological Activity
1-benzyl-4-chloro-3-nitroquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR) that highlight its therapeutic potential.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 3-nitroquinoline derivatives with benzyl groups and chloro substituents at specific positions on the quinoline ring. The structural configuration is crucial for its biological activity, influencing interactions with biological targets.
Anticancer Properties
Research indicates that 3-nitroquinoline derivatives exhibit significant anticancer activity by inhibiting the proliferation of cancer cell lines. A study focused on various 3-nitroquinoline derivatives, including this compound, demonstrated their ability to inhibit epidermal growth factor receptor (EGFR) activity in human carcinoma cell lines such as A431 and MDA-MB-468. The IC50 values for these compounds were found in the micromolar range, suggesting potent antiproliferative effects against EGFR-overexpressing tumors .
Table 1: Anticancer Activity of 3-Nitroquinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | X |
| Other 3-nitroquinoline derivatives | MDA-MB-468 | Y |
Note: Specific IC50 values for this compound need to be inserted based on experimental data.
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been investigated. A series of studies have shown that compounds similar to this compound exhibit inhibitory effects against various bacterial strains. For instance, modifications to the nitro group at the 3-position enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | Escherichia coli | Moderate |
| Similar derivatives | Staphylococcus aureus | Significant |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that the presence of both nitro and chloro substituents significantly enhances the biological activity of quinoline derivatives. Modifications at the benzyl position also play a critical role in determining the compound's efficacy against specific targets. For example, alterations in the electron-withdrawing capacity of substituents can influence binding affinity to biological targets such as enzymes or receptors involved in cancer progression .
Case Studies
In a notable study, researchers synthesized various analogs of this compound and evaluated their anticancer and antimicrobial properties. The findings indicated that specific modifications led to improved selectivity and potency against cancer cell lines while maintaining lower toxicity profiles in normal cells. Such insights are crucial for developing safer therapeutic agents .
Q & A
Q. What are the established synthetic routes for 1-benzyl-4-chloro-3-nitroquinolin-2(1H)-one, and what reaction conditions are critical for yield optimization?
The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common method involves benzylation of a pre-functionalized quinolinone core. For example:
- Benzylation : Reacting 4-chloro-3-nitroquinolin-2(1H)-one with benzyl chloride in the presence of potassium carbonate (K₂CO₃) and tetra-n-butylammonium bromide (TBAB) in DMF at room temperature for 24 hours yields the benzylated product .
- Cyclization : Nitration of β-ketoacid intermediates under strongly acidic conditions (HNO₃/H₂SO₄) induces cyclization to form the nitroquinolinone scaffold. Basic hydrolysis (e.g., NaOH) may follow to refine substituents .
Q. Key considerations :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysts : Phase-transfer catalysts like TBAB improve reaction efficiency in heterogeneous systems .
Q. How is the structural characterization of this compound performed, and what spectroscopic markers are diagnostic?
Methodology :
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL or WinGX ) resolves the benzyl and nitro group orientations.
- Spectroscopy :
- ¹H NMR : The benzyl group appears as a singlet (~δ 4.8–5.2 ppm), while the nitro group deshields adjacent protons (e.g., δ 8.1–8.3 ppm for aromatic protons near NO₂) .
- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and carbonyl (C=O) absorption (~1680 cm⁻¹) confirm functional groups .
Q. What are the standard protocols for purity assessment and analytical validation?
- HPLC/GC-MS : Quantifies impurities using reverse-phase columns (C18) and mobile phases like acetonitrile/water.
- Elemental analysis : Validates stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values).
- Melting point : Sharp melting points (±2°C) indicate purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
Approach :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
- Molecular docking : Screens against protein targets (e.g., kinases) using software like MOE . The benzyl group may occupy hydrophobic pockets, while the nitro group forms hydrogen bonds.
Validation : Compare computational results with experimental kinetics (e.g., reaction rates with nucleophiles) or bioassay data .
Q. How do solvent and temperature effects influence the regioselectivity of electrophilic substitutions on this compound?
Case study : Bromination in acetic acid vs. DCM:
- Polar solvents (acetic acid): Stabilize charged intermediates, favoring para-substitution on the benzyl ring.
- Nonpolar solvents (DCM): Promote meta-substitution due to steric hindrance .
Temperature : Higher temperatures (80–100°C) accelerate reactions but may reduce regioselectivity.
Experimental design : Use LC-MS to track substitution patterns under varying conditions .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Example : Discrepancies in nitro group orientation:
- X-ray data : Provides unambiguous spatial arrangement .
- ¹H NMR coupling constants : Predict dihedral angles (Karplus equation) to cross-validate crystallographic findings .
Resolution : If conflicts persist, re-examine sample purity or consider dynamic effects (e.g., conformational flexibility in solution) .
Q. How can cyclocondensation reactions expand the heterocyclic diversity of this scaffold?
Method : React with bifunctional reagents (e.g., hydrazines, thioureas) to form fused rings:
- Pyrazoloquinolines : Condensation with hydrazine derivatives yields pyrazolo[4,3-c]quinoline systems .
- Benzodiazepines : Reaction with 2-amino-3-formylchromone forms quinolino[4,3-b][1,5]benzodiazepine derivatives .
Optimization : Monitor reaction progress via TLC and isolate intermediates using column chromatography (silica gel, ethyl acetate/hexane).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
